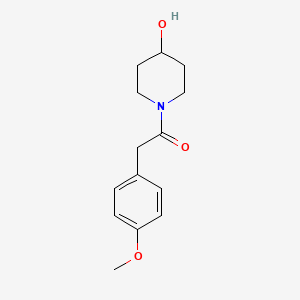
3-acetyl-5-methyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the chemical formula C6H9NO3. It was first synthesized in 1965 by Gutzwiller et al. This compound is a white crystalline solid with a melting point of 104-106 °C, and it is soluble in polar solvents such as water, ethanol, and N,N-Dimethylformamide.
准备方法
The synthesis of 3-acetyl-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazolidinone derivative with an acetylating agent. The reaction conditions often include the use of a base to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
3-Acetyl-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-Acetyl-5-methyl-1,3-oxazolidin-2-one has numerous applications in various fields of research and industry:
Chemistry: It is used as an amide-protecting reagent in peptide synthesis, protecting the amine group of amino acids during the synthesis process.
Biology: The compound’s derivatives are studied for their potential antibacterial properties, particularly in the development of new antibacterial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various organic compounds and as a building block in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-acetyl-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .
相似化合物的比较
3-Acetyl-5-methyl-1,3-oxazolidin-2-one can be compared with other similar compounds such as:
3-Methyl-2-oxazolidinone: This compound is used as a solvent in lithium batteries and has similar structural features but different applications.
Linezolid: An oxazolidinone derivative used as an antibacterial agent, known for its unique mechanism of action in inhibiting bacterial protein synthesis.
Tedizolid: Another oxazolidinone antibacterial agent with enhanced potency and a similar mechanism of action to linezolid.
The uniqueness of this compound lies in its specific applications in peptide synthesis and its potential for further research in various scientific fields .
属性
IUPAC Name |
3-acetyl-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7(5(2)8)6(9)10-4/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFVNOVDRMUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)




![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)

![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)




![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
